

# An In-depth Technical Guide to ATTO 390 Azide: Spectroscopic Properties and Applications

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## Compound of Interest

Compound Name: ATTO 390 azide

Cat. No.: B12055858

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**ATTO 390 azide** is a fluorescent probe belonging to the coumarin dye family, recognized for its applications in life sciences, particularly in the labeling of biomolecules such as DNA, RNA, and proteins.[1][2] Key characteristics of this dye include a high fluorescence quantum yield, a significant Stokes shift, good photostability, and a low molecular weight.[1][2][3][4] The azide modification enables its use in "Click Chemistry," specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for covalent labeling of alkyne- or DBCO/BCN-containing molecules, respectively.[5] ATTO 390 is moderately hydrophilic and can be efficiently excited in the 360 nm to 410 nm range, making sources like a Mercury Arc Lamp (with emission lines at 365 nm and 405 nm) suitable for excitation.[3][4]

## Spectroscopic and Physical Properties

The quantitative spectral and physical characteristics of **ATTO 390 azide** are summarized below.

Property	Value	Reference
Excitation Wavelength ( $\lambda_{\text{abs}}$ )	390 nm	[3][5]
Emission Wavelength ( $\lambda_{\text{fl}}$ )	476 nm	[3][5][6]
Molar Extinction Coefficient ( $\epsilon_{\text{max}}$ )	$2.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[3]
Fluorescence Quantum Yield ( $\eta_{\text{fl}}$ )	90%	[3]
Fluorescence Lifetime ( $\tau_{\text{fl}}$ )	5.0 ns	[3]
Correction Factor ( $\text{CF}_{260}$ )	0.46	[3]
Correction Factor ( $\text{CF}_{280}$ )	0.09	[3]
Molecular Weight	543.66 g/mol	[7]

## Experimental Protocol: Oligonucleotide Labeling via Click Chemistry

The following protocol details the copper(I)-catalyzed click chemistry reaction for labeling an alkyne-modified oligonucleotide with **ATTO 390 azide**. This reaction is highly efficient when the reactants are in high concentration.[6] The reaction can be expedited by increasing the temperature to 40-45°C, which typically brings the reaction to completion within 30 minutes.[6]

Required Materials:

- Alkyne-modified oligonucleotide
- ATTO 390 azide**
- DMSO/tert-Butanol (1:1)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
- Copper(I) bromide (CuBr)

- 0.3 M Sodium Acetate (NaOAc) solution
- Cold ethanol with 5% diethyl ether

#### Stock Solutions:

- Solution A (Oligonucleotide): Dissolve the alkyne-modified oligonucleotide in water to a concentration of 2 mM.[\[6\]](#)
- Solution B (**ATTO 390 Azide**): Dissolve 1.0 mg of **ATTO 390 azide** in a 1:1 solution of DMSO/t-BuOH to achieve a 50 mM stock solution.[\[6\]](#)
- Solution C (TBTA): Prepare a 0.1 M solution of TBTA by dissolving 54 mg in 1 ml of a 3:1 DMSO/t-BuOH solution. This solution can be stored at -20°C.[\[6\]](#)
- Solution D (CuBr): Freshly prepare a 0.1 M solution by dissolving 1 mg of CuBr in 70 µl of a 3:1 DMSO/t-BuOH solution. This solution cannot be stored.[\[6\]](#)
- Solution E (Catalyst Mixture): Prepare this solution fresh by mixing Solutions C and D.[\[6\]](#)

#### Labeling Procedure:

- In a 0.5 ml reaction vial, add 5 µl of Solution A (10 nmol of oligonucleotide).[\[6\]](#)
- Add 1-2 µl of Solution B, corresponding to a 5-10 fold molar excess of the **ATTO 390 azide**.[\[6\]](#)
- Add 3 µl of the freshly prepared Solution E to the reaction vial.[\[6\]](#)
- Thoroughly mix the reaction vial by shaking at 25°C for 3 hours. Alternatively, incubate at 40-45°C for 30 minutes.[\[6\]](#)

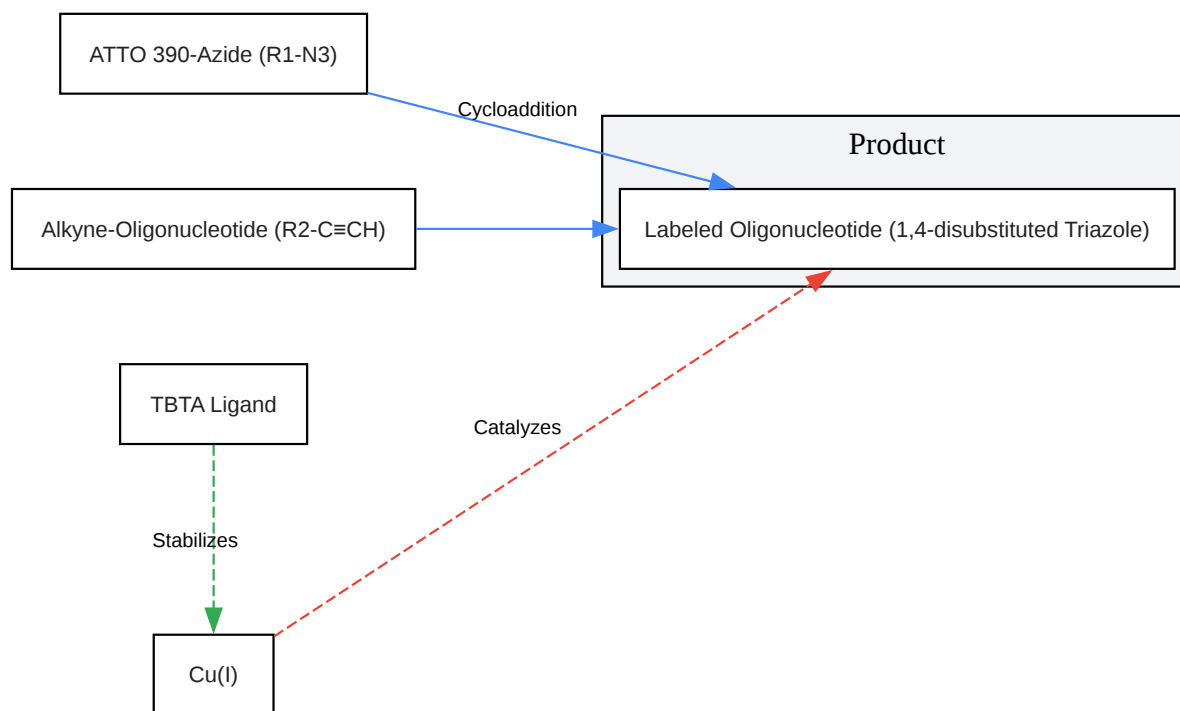
#### Purification of the Conjugate:

- Add 100 µl of 0.3 M NaOAc solution to the reaction mixture.[\[6\]](#)
- Precipitate the labeled oligonucleotide by adding 1 ml of cold ethanol containing 5% diethyl ether (-20°C).[\[6\]](#)

- Centrifuge the mixture for at least 20 minutes at 6000 rpm or higher.[6]
- Discard the supernatant and wash the pellet with 100  $\mu$ l of cold ethanol containing 5% diethyl ether.[6]
- Centrifuge again for at least 10 minutes and remove the supernatant.[6]
- Air-dry the resulting pellet.[6]

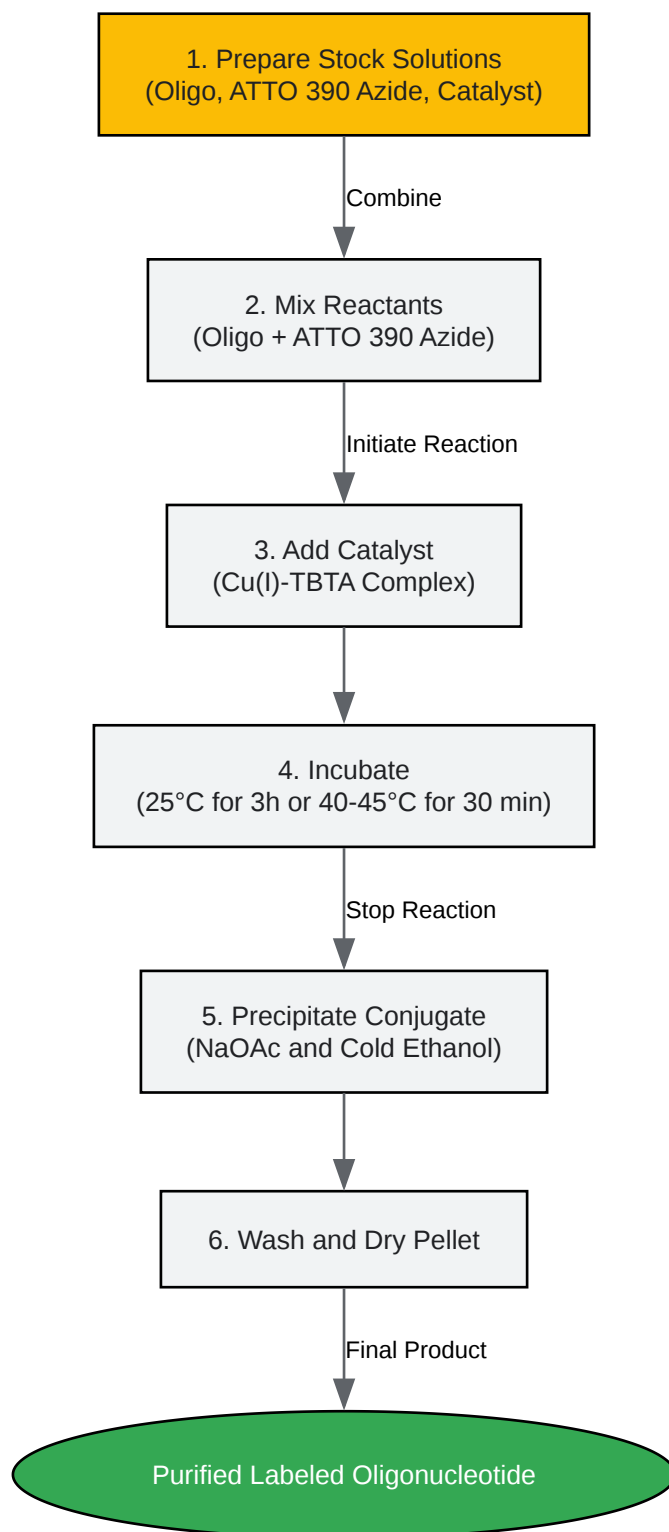
## Visualizations

The following diagrams illustrate the core signaling pathway and experimental workflow.



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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.



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Experimental Workflow for Oligonucleotide Labeling.

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